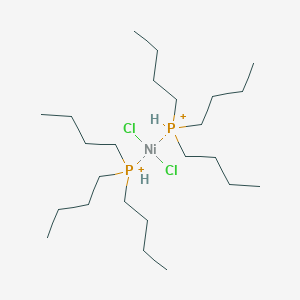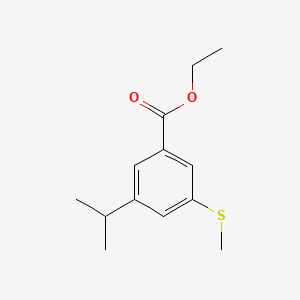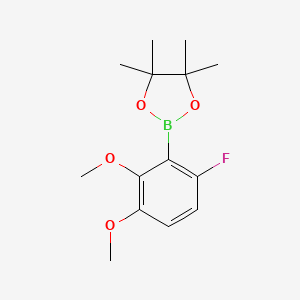
Dichloronickel;tributylphosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloronickel;tributylphosphanium is a coordination complex that features nickel bonded to two chlorine atoms and a tributylphosphanium ligand
准备方法
Synthetic Routes and Reaction Conditions
Dichloronickel;tributylphosphanium can be synthesized through the reaction of nickel(II) chloride with tributylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:
NiCl2+P(C4H9)3→NiCl2(P(C4H9)3)
The reaction is usually carried out in a solvent such as ethanol or toluene, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Dichloronickel;tributylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) species.
Substitution: The chlorine atoms can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often occur in the presence of excess ligand and a suitable solvent.
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) species.
Substitution: Various nickel(II) complexes with different ligands.
科学研究应用
Dichloronickel;tributylphosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki and Kumada couplings.
Biology: The compound is studied for its potential use in biological systems, including as a probe for nickel-dependent enzymes.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which dichloronickel;tributylphosphanium exerts its effects involves coordination chemistry. The nickel center can coordinate with various substrates, facilitating chemical transformations. The tributylphosphanium ligand stabilizes the nickel center and can influence the reactivity and selectivity of the compound. Molecular targets include organic molecules and other metal complexes, and pathways involve electron transfer and ligand exchange processes.
相似化合物的比较
Similar Compounds
Dichlorobis(triphenylphosphine)nickel(II): Similar in structure but with triphenylphosphine ligands.
Dichloro(1,3-bis(diphenylphosphino)propane)nickel: Features a different phosphine ligand.
Dichloro(1,2-bis(diphenylphosphino)ethane)nickel: Another nickel complex with a different diphosphine ligand.
Uniqueness
Dichloronickel;tributylphosphanium is unique due to the presence of the tributylphosphanium ligand, which imparts distinct steric and electronic properties. This can result in different reactivity and selectivity compared to other nickel complexes.
属性
CAS 编号 |
30759-83-2 |
|---|---|
分子式 |
C24H56Cl2NiP2+2 |
分子量 |
536.2 g/mol |
IUPAC 名称 |
dichloronickel;tributylphosphanium |
InChI |
InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |
InChI 键 |
KPFOFXWYYUNJOZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.Cl[Ni]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)

![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)



![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)



![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)

![Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate](/img/structure/B14029731.png)
